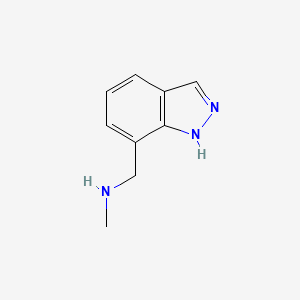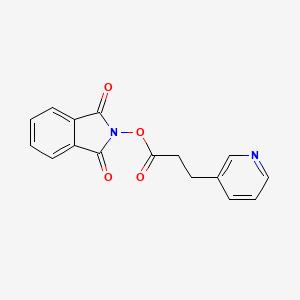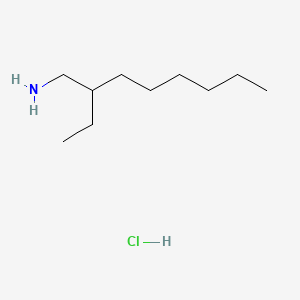
1-(1H-Indazol-7-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Indazol-7-yl)-N-methylmethanamine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This can be achieved through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which provides good yields and minimal byproducts .
Industrial Production Methods
Industrial production of indazole derivatives often employs scalable and efficient synthetic routes. For example, the use of Rh(III)-promoted double C-H activation and C-H/C-H cross-coupling has been reported for the synthesis of indazole derivatives . These methods are advantageous due to their high efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-Indazol-7-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding indazole ketones or carboxylic acids.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(1H-Indazol-7-yl)-N-methylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism of action of 1-(1H-Indazol-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For example, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ by binding to their active sites . This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: The parent compound of the indazole family, known for its broad range of biological activities.
2H-Indazole: Another tautomeric form of indazole with similar properties but different stability.
1-(1H-Indazol-3-yl)-N-methylmethanamine: A structural isomer with the N-methylmethanamine group attached at a different position on the indazole ring.
Uniqueness
1-(1H-Indazol-7-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the N-methylmethanamine group can affect the compound’s ability to interact with molecular targets, making it distinct from other indazole derivatives.
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
1-(1H-indazol-7-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H11N3/c1-10-5-7-3-2-4-8-6-11-12-9(7)8/h2-4,6,10H,5H2,1H3,(H,11,12) |
Clave InChI |
PBEYCEAXYZKFEG-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=CC2=C1NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)
![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)




![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)



![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)


